molecular formula C22H26N2O5S B13450689 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate

10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate

Cat. No.: B13450689
M. Wt: 430.5 g/mol
InChI Key: NRPUQEVCMBSDIK-BTJKTKAUSA-N
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Description

Chemical Identity and Structure 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate (CAS: 119570-59-1) is a phenothiazine derivative with the molecular formula C₂₂H₂₆N₂O₅S and a molecular weight of 430.5172 g/mol . Its structure comprises a phenothiazine core substituted at the 10-position with a 3-dimethylamino-2-methylpropyl side chain, along with a sulfoxide group at position 3. The compound is formulated as a maleate salt, which likely enhances its solubility and bioavailability compared to free-base forms. Phenothiazine derivatives are historically significant in medicinal chemistry, particularly in antipsychotic and antihistamine applications, though the specific therapeutic profile of this compound remains unclarified in the provided evidence.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine

InChI

InChI=1S/C18H22N2OS.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NRPUQEVCMBSDIK-BTJKTKAUSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is a phenothiazine derivative that has applications across various scientific disciplines. It has a molecular formula of C22H26N2O5S and a molecular weight of 430.52 .

Scientific Research Applications

This compound is widely used in scientific research for its diverse applications:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is used in developing pharmaceutical drugs, especially those targeting the central nervous system.
  • Industry It is used in the production of dyes and pigments.

Detailed Look at Applications

The compound's applications can be further understood through its mechanism of action and biological activities:

  • Mechanism of Action It interacts with molecular targets in the body, acting as an antagonist on dopaminergic, serotonergic, histaminergic, and muscarinic receptors, leading to various pharmacological effects like sedation, antiemesis, and antipsychotic properties.
  • Biological Activity The compound's biological activity is largely due to its interaction with neurotransmitter receptors. It inhibits dopamine transmission via dopaminergic receptors, modulates serotonin levels through serotonergic receptors, and contributes to sedative and antiemetic effects by interacting with histaminergic and muscarinic receptors.

Pharmacological Applications

10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate shows promise in several pharmacological applications:

  • Antipsychotic Effects Its ability to antagonize dopamine receptors suggests potential use in treating schizophrenia and other psychotic disorders.
  • Anticancer Properties Studies indicate cytotoxic effects against certain cancer cell lines, suggesting its use as an adjunctive treatment in oncology.
  • Antimicrobial Activity Phenothiazine derivatives may possess antimicrobial properties, though specific research on this compound is limited.

Preparation Methods

The preparation of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves reacting phenothiazine derivatives with appropriate reagents under controlled conditions. Industrial production typically involves multi-step synthesis processes to ensure high purity and yield.

Chemical Reactions

The compound undergoes several chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides and sulfones.
  • Reduction Reduction reactions can convert it back to its parent phenothiazine derivative.
  • Substitution It can undergo substitution reactions where functional groups are replaced.

Comparison with Similar Compounds

Key Structural Differences

Side Chain Modifications: The 3-dimethylamino-2-methylpropyl side chain in the target compound differs from simpler alkylamine chains in classical phenothiazines like chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine). The branched methylpropyl group may alter receptor binding kinetics or metabolic stability. The sulfoxide group at position 5 is absent in most first-generation phenothiazines, which typically feature unoxidized sulfur atoms. This modification could influence redox activity or metabolite formation.

Salt Form: The maleate salt contrasts with hydrochloride salts commonly used in drugs like promethazine.

Pharmacological Implications

  • Receptor Affinity: Phenothiazines with dimethylamino side chains (e.g., prochlorperazine) exhibit potent dopamine D2 receptor antagonism. The branched alkyl group in the target compound might reduce CNS penetration compared to linear-chain analogues, possibly mitigating extrapyramidal side effects.
  • Sulfoxide Group: The sulfoxide moiety could confer unique metabolic pathways, such as resistance to hepatic sulfoxidation, a common inactivation route for phenothiazines.

Data Table: Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate 119570-59-1 C₂₂H₂₆N₂O₅S 430.5172 Sulfoxide, branched dimethylaminopropyl
Chlorpromazine (reference compound) 50-53-3 C₁₇H₁₉ClN₂S 318.87 Unoxidized sulfur, linear dimethylaminopropyl
Promethazine Hydrochloride (reference) 58-33-3 C₁₇H₂₀N₂S·HCl 320.88 Ethylene-linked dimethylaminoethyl chain

Limitations of Available Evidence

The provided evidence () lists only one structurally dissimilar compound (11-Nonadecyn-1-ol, CAS: 204762-48-1), a long-chain aliphatic alcohol unrelated to phenothiazines. No pharmacological or comparative data for analogues of the target compound are included, necessitating reliance on general phenothiazine chemistry for contextual analysis.

Biological Activity

10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate, commonly known as a phenothiazine derivative, exhibits significant biological activity, particularly in the fields of psychiatry and pharmacology. This compound is primarily recognized for its antipsychotic properties and has been studied for its effects on various biological systems.

  • Chemical Name : 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
  • CAS Number : 119570-59-1
  • Molecular Formula : C22H26N2O5S
  • Molecular Weight : 430.52 g/mol

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. It functions as an antagonist at D2 dopamine receptors, which is crucial for its antipsychotic effects. Additionally, it exhibits some affinity for serotonin (5-HT) receptors, contributing to its therapeutic profile.

Biological Activity Overview

  • Antipsychotic Effects :
    • Studies have shown that this compound effectively reduces symptoms of psychosis in animal models, demonstrating its potential as a treatment for schizophrenia and other related disorders.
    • Clinical data indicate significant improvements in patient symptoms when administered as part of a treatment regimen.
  • Sedative Properties :
    • The compound also possesses sedative effects, which can be beneficial in managing agitation and anxiety associated with psychotic disorders.
  • Side Effects and Toxicity :
    • Common side effects include sedation, weight gain, and extrapyramidal symptoms (EPS), which are typical of many antipsychotic medications.
    • Long-term use may lead to tardive dyskinesia or metabolic syndrome in susceptible individuals.

Case Study 1: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia demonstrated that administration of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period. Patients reported improved mood and reduced hallucinations.

Case Study 2: Agitation Management

In a separate study focusing on the management of acute agitation in psychiatric emergencies, the compound was administered intramuscularly. Results indicated rapid onset of sedation within 30 minutes, with minimal adverse effects reported.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

StudyFindings
Demonstrated efficacy in reducing psychotic symptoms in animal models.
Reported sedative effects beneficial for acute agitation management.
Highlighted the importance of receptor interactions in mediating therapeutic effects.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of phenothiazine derivatives like 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate?

  • Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Central Composite Design (CCD) or Box-Behnken models are effective for identifying optimal conditions while minimizing experimental runs. Statistical analysis of variance (ANOVA) can validate the significance of factors .
  • Key Considerations: Prioritize reaction kinetics and thermodynamic stability, especially for intermediates prone to oxidation (e.g., sulfoxide formation) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer: Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (if crystalline) for absolute configuration verification, as demonstrated in phenothiazine analogs with similar heterocyclic conformations .
  • Mass spectrometry (HRMS) to verify molecular weight and detect impurities .

Q. What analytical methods are suitable for quantifying impurities in 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate?

  • Methodological Answer: Use reverse-phase HPLC with UV detection (e.g., 254 nm) and gradient elution. Reference standards for common phenothiazine impurities (e.g., desmethyl derivatives or sulfoxide byproducts) should be included. For trace analysis, hyphenate with tandem MS (LC-MS/MS) to enhance sensitivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for phenothiazine sulfoxide derivatives?

  • Methodological Answer: Employ isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation during sulfoxidation. Kinetic isotope effects (KIE) and computational density functional theory (DFT) simulations can differentiate between radical-mediated vs. electrophilic oxidation mechanisms. Cross-reference experimental data with theoretical activation energies .

Q. What strategies address discrepancies in solubility data for polar phenothiazine derivatives?

  • Methodological Answer: Conduct multi-solvent solubility assays under controlled humidity and temperature. Use Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity. For insoluble batches, employ co-solvency (e.g., water-ethanol mixtures) or micronization techniques .

Q. How can researchers profile degradation products under accelerated stability conditions?

  • Methodological Answer: Perform forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) and analyze products via LC-MS. Compare fragmentation patterns with known phenothiazine degradation pathways (e.g., N-dealkylation or sulfoxide reduction). Use QbD (Quality by Design) principles to model degradation kinetics .

Q. What computational tools are effective for predicting the pharmacokinetic behavior of this compound?

  • Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity with CNS targets (e.g., dopamine receptors). Use ADMET predictors (e.g., SwissADME) to estimate blood-brain barrier permeability and metabolic stability. Validate in vitro with Caco-2 cell assays .

Data Contradiction and Resolution

Q. How should researchers reconcile conflicting bioactivity data across studies?

  • Methodological Answer: Standardize assay conditions (e.g., cell line selection, incubation time) and validate purity via orthogonal methods (HPLC, elemental analysis). Perform meta-analysis to identify confounding variables (e.g., solvent residues or polymorphic forms). Replicate experiments with blinded controls to minimize bias .

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